3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group at the third position, a palmitoyl group at the fourth position, and a phenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone ring: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester.
Introduction of the methyl group: Methylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the palmitoyl group, which may affect its solubility and biological activity.
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the palmitoyl group, which may influence its chemical reactivity and applications.
3-Methyl-4-acetyl-1-phenyl-1H-pyrazol-5(4H)-one: Contains an acetyl group instead of a palmitoyl group, leading to different physical and chemical properties.
Uniqueness
The presence of the palmitoyl group in 3-Methyl-4-palmitoyl-1-phenyl-1H-pyrazol-5(4H)-one imparts unique properties such as increased hydrophobicity and potential for interaction with lipid membranes, distinguishing it from other similar compounds.
Properties
CAS No. |
116655-21-1 |
---|---|
Molecular Formula |
C26H40N2O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-hexadecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C26H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(29)25-22(2)27-28(26(25)30)23-19-16-15-17-20-23/h15-17,19-20,25H,3-14,18,21H2,1-2H3 |
InChI Key |
BPBARANNQPPDJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.